Mal-PEG8-Val-Cit-PAB-MMAE

ADC linker solubility drug-linker conjugate formulation

Non-PEGylated or short-chain PEG Val-Cit-PAB-MMAE linkers cause ADC aggregation and rapid clearance at DAR>4, limiting therapeutic index. Mal-PEG8-Val-Cit-PAB-MMAE solves this with a PEG8 spacer-the minimal chain length achieving maximal PK benefit. - Enables homogeneous DAR8 conjugation on native cysteine antibodies - 110 mg/mL DMSO solubility vs. 54 mg/mL for non-PEGylated variant - Reduces bone marrow toxicity and antigen-independent clearance Ideal for high-DAR ADC programs requiring aggregation-free formulation.

Molecular Formula C81H131N11O23
Molecular Weight 1627.0 g/mol
Cat. No. B12422443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG8-Val-Cit-PAB-MMAE
Molecular FormulaC81H131N11O23
Molecular Weight1627.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O
InChIInChI=1S/C81H131N11O23/c1-15-56(8)72(64(105-13)51-68(96)91-33-20-24-63(91)74(106-14)57(9)75(98)84-58(10)73(97)60-21-17-16-18-22-60)89(11)79(102)70(54(4)5)88-78(101)71(55(6)7)90(12)81(104)115-52-59-25-27-61(28-26-59)85-76(99)62(23-19-32-83-80(82)103)86-77(100)69(53(2)3)87-65(93)31-35-107-37-39-109-41-43-111-45-47-113-49-50-114-48-46-112-44-42-110-40-38-108-36-34-92-66(94)29-30-67(92)95/h16-18,21-22,25-30,53-58,62-64,69-74,97H,15,19-20,23-24,31-52H2,1-14H3,(H,84,98)(H,85,99)(H,86,100)(H,87,93)(H,88,101)(H3,82,83,103)/t56-,57+,58+,62-,63-,64+,69-,70-,71-,72-,73+,74+/m0/s1
InChIKeyXHWFOQLEVJXEET-DEJZISQWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE: PEGylated Linker-Payload for High-DAR ADCs


Mal‑PEG8‑Val‑Cit‑PAB‑MMAE (CAS 2353409‑69‑3, MW 1626.97) is a drug‑linker conjugate for antibody‑drug conjugates (ADCs) that integrates a maleimide‑terminated octaethylene glycol (PEG8) spacer, a cathepsin‑B‑cleavable Val‑Cit dipeptide, a self‑immolative para‑aminobenzyl (PAB) moiety, and the microtubule inhibitor monomethyl auristatin E (MMAE) . The PEG8 spacer is the critical differentiating structural element: its eight ethylene oxide units impart sufficient hydrophilicity to counterbalance the hydrophobicity of the MMAE payload, thereby enabling homogeneous conjugation at a high drug‑to‑antibody ratio (DAR 8) while mitigating aggregation, rapid plasma clearance, and antigen‑independent toxicity—limitations that plague non‑PEGylated Val‑Cit‑PAB‑MMAE constructs such as MC‑Val‑Cit‑PAB‑MMAE [1].

PEG8 spacer permits homogeneous DAR 8 conjugation from native cysteine antibodies
Hydrophilicity mitigates aggregation‑driven clearance and solubility limitations
Counters antigen‑independent off‑target clearance; supports improved exposure profile in ADC research

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE vs. Shorter-PEG and Non-PEGylated Analogs


Val‑Cit‑PAB‑MMAE‑based linkers share a common enzyme‑cleavable release mechanism, yet their biophysical behaviour diverges sharply depending on the presence and length of a polyethylene glycol spacer. Non‑PEGylated variants such as MC‑Val‑Cit‑PAB‑MMAE are inherently hydrophobic; when conjugated at DAR > 4, the resulting ADCs suffer from aggregation‑driven accelerated plasma clearance and dose‑limiting antigen‑independent toxicity [1]. PEGylation with only four ethylene oxide units (PEG4) provides modest hydrophilicity but is insufficient to fully mask payload hydrophobicity at DAR 8, leading to sub‑optimal pharmacokinetics relative to PEG8‑containing constructs [2]. The PEG8 chain length represents a key performance threshold—studies demonstrate that clearance rates decrease progressively from PEG0 to PEG8, beyond which no further improvement is observed, establishing PEG8 as the minimal chain length that achieves maximal pharmacokinetic benefit [3]. Consequently, substituting Mal‑PEG8‑Val‑Cit‑PAB‑MMAE with either a non‑PEGylated or a shorter‑PEG analog will compromise DAR 8 homogeneity, accelerate clearance, and reduce the therapeutic window.

Target: PEG8 linker
Enables homogeneous DAR 8 with low aggregation; achieves maximal pharmacokinetic benefit among PEG series
Substitute: Non‑PEGylated analog
DAR > 4 causes aggregation, rapid clearance, and increased antigen‑independent toxicity; cannot replicate high‑DAR homogeneity
Target: PEG8 linker
Optimal chain length; further PEG units add no clearance benefit; preserves potency and processability
Substitute: PEG4 analog
Insufficient hydrophilicity at DAR 8; yields faster clearance and higher aggregation than PEG8; sub‑optimal developability

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE Differentiation Evidence


Improved DMSO Solubility vs. Non-PEGylated Linker

The PEG8 spacer markedly improves intrinsic linker‑payload solubility. The DMSO solubility of Mal‑PEG8‑Val‑Cit‑PAB‑MMAE is 110 mg/mL, compared with 40‑50 mg/mL for non‑PEGylated Val‑Cit‑PAB‑MMAE (no maleimide) and ≥54 mg/mL for MC‑Val‑Cit‑PAB‑MMAE . This ≥2‑fold increase in solubility translates directly into improved aqueous processability during conjugation, reduced need for organic co‑solvents, and lower propensity for ADC aggregation.

DMSO Solubility
Data to verify
110 mg/mL (67.6 mM)
Higher solubility supports conjugation process and reduces aggregation risk
Cross‑study comparable; compare with MC‑VC‑PAB‑MMAE at ≥54 mg/mL
ADC linker solubility drug-linker conjugate formulation

PEG8-Mediated ADC Aggregation Suppression

In a direct comparative study, DAR 8 trastuzumab ADCs were prepared using cleavable pendant‑type PEG linkers of varying lengths (PEG4, PEG8, PEG12) incorporating the Val‑Cit‑PAB‑MMAE motif. Hydrophobic interaction chromatography (HIC) confirmed that increasing PEG chain length systematically reduced overall ADC hydrophobicity: PEG8‑ and PEG12‑ADCs eluted earlier than PEG4‑ADCs. Stability studies at 40 °C in formulation buffer further showed that aggregate content decreased as PEG length increased, with PEG8‑ and PEG12‑ADCs exhibiting substantially lower aggregation than PEG4‑ADCs [1]. Class‑level evidence establishes that non‑PEGylated Val‑Cit‑PAB‑MMAE ADCs are severely limited to DAR 3‑4, beyond which hydrophobicity‑driven aggregation becomes prohibitive [2]; PEG8 thus uniquely enables homogeneous DAR 8 conjugation while maintaining acceptable aggregation profiles.

Aggregation Suppression
Head‑to‑head
PEG8‑ADC: low HIC retention, low aggregate
PEG4‑ADC: higher retention, more aggregates
Non‑PEGylated: DAR limited to 3–4
PEG8 uniquely enables stable high‑DAR ADC with acceptable aggregation
Trastuzumab DAR 8, 40 °C SEC stability study
ADC aggregation DAR8 homogeneity hydrophobic interaction chromatography

PEG8 Establishes the PK Threshold for ADCs

A landmark study demonstrated that homogeneous DAR 8 ADCs prepared with PEGylated MMAE drug‑linkers exhibit a continuum of pharmacokinetic behaviours that mirror the length of the incorporated PEG chain. Non‑PEGylated ADCs (PEG0) produced the fastest clearance and the highest tissue MMAE Cmax values within the first day post‑dose, indicative of rapid non‑specific catabolism. Introduction of PEG4 slowed clearance and reduced tissue Cmax; PEG8 further reduced clearance rates, reaching a threshold beyond which additional PEG units (PEG12) provided no additional pharmacokinetic benefit [1][2]. This establishes PEG8 as the minimal‑effective chain length for maximal PK optimisation among PEGylated Val‑Cit‑PAB‑MMAE constructs.

PK Clearance Threshold
Head‑to‑head
Clearance: PEG0 ≫ PEG4 > PEG8 ≈ PEG12
Tissue MMAE Cmax inversely correlated with PEG length
PEG8 achieves maximal PK benefit; longer chains add no further advantage
Non‑targeting DAR 8 ADCs, rat PK study
ADC pharmacokinetics PEGylation tissue MMAE Cmax

PEG8-ADC In Vivo Efficacy Advantage

In the pendant‑type PEG linker study, in vivo anti‑tumour activity in HER2+ xenograft models was strongest for DAR 8 ADCs bearing PEG8 and PEG12 linkers, correlating with their superior pharmacokinetic profiles. DAR 8 PEG4‑ADC showed weaker activity, and the non‑PEGylated DAR 4 control—representative of the clinically established MC‑Val‑Cit‑PAB‑MMAE architecture—was the least efficacious [1]. Notably, DAR 8 PEG12‑ADC exhibited no body weight loss and the highest tolerability, while PEG8‑ADC retained strong efficacy with acceptable tolerability. This demonstrates that incorporation of a PEG8 spacer into the Val‑Cit‑PAB‑MMAE scaffold enables effective high‑DAR ADCs that outperform the conventional DAR 4 non‑PEGylated benchmark in vivo.

In Vivo Anti‑Tumour Activity
Head‑to‑head
Ranking: PEG12 ≥ PEG8 > PEG4 > non‑PEGylated DAR 4
PEG8 delivers robust DAR 8 anti‑tumour response context; matches PEG12 efficacy
HER2+ xenograft, trastuzumab backbone
ADC in vivo efficacy xenograft model DAR8 therapeutic window

PEG8 Reduces Antigen-Independent Hematotoxicity

In a Sprague‑Dawley rat toxicology study, non‑PEGylated non‑targeting MMAE ADCs exhibited rapid non‑specific cellular uptake and catabolism, with peak plasma and tissue MMAE concentrations reached within the first day, accompanied by significant hematologic toxicity (histologic bone marrow depletion, decreased neutrophils, platelets, and reticulocytes). ADCs incorporating PEG chains of four, eight, or twelve units showed progressively slower uptake, lower peak tissue payload concentrations, and substantially reduced hematologic toxicity [1]. This class‑level finding indicates that PEG8‑equipped linker‑payloads—including Mal‑PEG8‑Val‑Cit‑PAB‑MMAE—provide a meaningful reduction in antigen‑independent toxicity compared to non‑PEGylated alternatives.

Hematotoxicity Reduction
Class‑level inference
PEG8‑ADC class: lower tissue MMAE Cmax, reduced bone marrow depletion vs. non‑PEGylated
PEGylation progressively lowers antigen‑independent toxicity markers
Sprague‑Dawley rat toxicology; class‑level extrapolation
ADC tolerability bone marrow toxicity therapeutic index

PEG8 Preserves Potency and Payload Stability

In the pendant‑type PEG linker study, all DAR 8 ADCs (PEG4, PEG8, PEG12) demonstrated IC50 values in the nanomolar range against HER2+ cell lines, with no significant differences between the PEGylated variants [1]. This confirms that the PEG8 spacer does not interfere with lysosomal Val‑Cit cleavage or intracellular MMAE release—retaining full cytotoxic potency. By contrast, non‑PEGylated Val‑Cit linkers are susceptible to premature payload release in circulation due to linker instability, a liability documented for the conventional Val‑Cit platform [2]. The PEG8 spacer therefore preserves target‑mediated cytotoxicity while the overall PEGylated ADC design improves plasma stability and reduces systemic payload leakage.

Potency & Linker Stability
Head‑to‑head
PEG4/8/12 ADCs: IC₅₀ nanomolar, no significant differences
Non‑PEGylated: documented premature payload release
PEG8 retains full target‑mediated cytotoxicity; improves plasma stability
HER2+ cell lines, 72 h CellTiter‑Glo
ADC in vitro cytotoxicity HER2+ cancer cells linker stability

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE Applications


Homogeneous High-DAR ADC Generation

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE is the linker‑payload of choice when a homogeneous DAR 8 ADC is required from non‑engineered (native cysteine) antibodies. The PEG8 spacer provides sufficient hydrophilicity to offset the hydrophobicity of eight MMAE molecules, preventing aggregation that would otherwise occur with non‑PEGylated Val‑Cit‑PAB‑MMAE [1]. The resulting DAR 8 ADCs retain nanomolar in vitro potency and demonstrate superior in vivo anti‑tumour efficacy compared to DAR 4 non‑PEGylated controls [2].

PK–Tolerability Optimization for MMAE ADCs

For programmes where accelerated plasma clearance and antigen‑independent toxicity have been observed with hydrophobic linker‑payloads, Mal‑PEG8‑Val‑Cit‑PAB‑MMAE offers a well‑validated solution. The PEG8 chain length sits at the threshold beyond which no further clearance reduction is achieved [1], while simultaneously reducing tissue MMAE Cmax and associated bone marrow toxicity relative to non‑PEGylated ADCs [2]. This makes it the most resource‑efficient choice for maximising therapeutic index without the added synthetic burden of longer PEG chains.

Scalable ADC Process with High Solubility and Low Aggregation

The 2‑fold higher DMSO solubility of Mal‑PEG8‑Val‑Cit‑PAB‑MMAE (110 mg/mL) compared with MC‑Val‑Cit‑PAB‑MMAE (≥54 mg/mL) [1][2] translates into tangible process advantages: higher payload concentrations during conjugation, reduced organic co‑solvent requirements, and lower aggregation risk during formulation. These attributes are critical when transitioning ADC constructs from discovery to pilot‑scale manufacturing, where aggregation‑related yield losses and quality deviations must be minimised.

Linker-Payload Benchmarking in SAR Studies

Mal‑PEG8‑Val‑Cit‑PAB‑MMAE serves as an excellent reference standard in SAR campaigns exploring novel cleavable linkers or hydrophilic modifiers. Because PEG8 represents the minimum PEG length that achieves maximal pharmacokinetic benefit and maintains full in vitro potency [1][2], it provides a rigorous comparator for evaluating whether new linker chemistries can match or exceed the PEG8 performance benchmark in aggregation, PK, efficacy, and tolerability assays.

Application
Selection Property
Validation Focus
Homogeneous High‑DAR ADC Generation
PEG8‑mediated hydrophilicity
DAR 8 aggregation control and conjugation process
PK‑Tolerability Optimisation
PEG8 clearance threshold
PK profile and antigen‑independent toxicity review
Scalable ADC Process Development
High intrinsic linker solubility
Conjugation processability and aggregation risk
Linker‑Payload Benchmarking in SAR Studies
PEG8 performance benchmark
Comparative SAR and developability assessment

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